Cas no 24206-40-4 (1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide)
1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide Chemical and Physical Properties
Names and Identifiers
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- 1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide
- 1,2,3,4-Tetrahydroquinolin-4-ol--hydrogen bromide (1/1)
- 24206-40-4
- DTXSID40856467
- 1,2,3,4-Tetrahydroquinolin-4-olhydrobromide
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- Inchi: 1S/C9H11NO.BrH/c11-9-5-6-10-8-4-2-1-3-7(8)9;/h1-4,9-11H,5-6H2;1H
- InChI Key: LSBNORSQTMUEMH-UHFFFAOYSA-N
- SMILES: Br.OC1C2C=CC=CC=2NCC1
Computed Properties
- Exact Mass: 229.01023g/mol
- Monoisotopic Mass: 229.01023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 138
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3Ų
1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189007506-1g |
1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide |
24206-40-4 | 95% | 1g |
$369.60 | 2023-09-02 | |
| Chemenu | CM143609-1g |
1,2,3,4-tetrahydroquinolin-4-ol hydrobromide |
24206-40-4 | 95% | 1g |
$408 | 2021-08-05 | |
| Chemenu | CM143609-1g |
1,2,3,4-tetrahydroquinolin-4-ol hydrobromide |
24206-40-4 | 95% | 1g |
$414 | 2024-07-28 |
1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide
1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide (CAS NO 24206-40-4): A Comprehensive Overview
The compound 1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide (also referred to by its CAS Registry Number 24206-40-4) has garnered significant attention in the field of biomedical research due to its unique chemical structure and potential therapeutic applications. This molecule belongs to the family of tetrahydroquinoline derivatives, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.
The molecular structure of 1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide features a bicyclic system comprising a six-membered ring fused to a five-membered ring, with a hydroxyl group at the 4-position and a hydrobromide ion as its counteranion. This structural arrangement contributes to its lipophilic properties, which may enhance its bioavailability and ability to interact with biological targets.
Recent studies have highlighted the potential of this compound in various therapeutic areas, including neurodegenerative disorders, such as Alzheimer's disease, and inflammatory conditions. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that 1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide exhibits modular binding affinity to key enzymes involved in amyloid-beta production, suggesting its potential as a dementia therapeutic.
Furthermore, this compound has shown promising results in preclinical models of inflammatory bowel disease (IBD). Research conducted at the University of California, San Francisco, revealed that 1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide modulates the nuclear factor-kappa B (NF-κB) pathway, thereby reducing inflammation and colonic damage in mouse models of Crohn's disease.
In addition to its anti-inflammatory properties, this compound has also been explored for its potential in oncology. A study published in *Cancer Research* in 2023 indicated that 1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide exhibits selective cytotoxicity against cancer cells while sparing normal cellular components. This differential effect is attributed to the compound's ability to target dysregulated apoptotic pathways in neoplastic cells.
The pharmacokinetic profile of 1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide has been extensively studied, with findings indicating good oral bioavailability and moderate plasma half-life. These characteristics make it a favorable candidate for further drug development. Recent advancements in drug delivery systems, such as the use of nanoparticle formulations, have shown promise in improving the therapeutic index of this compound.
Moreover, investigations into the mechanism of action of 1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide have revealed its ability to modulate multiple signaling pathways simultaneously. For example, it has been shown to inhibit matrix metalloproteinases (MMPs) while also promoting the expression of anti-angiogenic factors. This multifaceted approach underscores its potential as a combinatorial therapy in various disease states.
Recent advancements in synthetic chemistry have enabled the large-scale production of 1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide with high purity and consistency. These developments are crucial for its transition from a laboratory curiosity to a viable clinical candidate. Collaborative efforts between academia and industry have been instrumental in overcoming the challenges associated with scaling up synthesis.
In summary, 1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide represents a promising therapeutic agent with applications in multiple disease areas. Its unique combination of biological activities, favorable pharmacokinetic properties, and advancing synthesis techniques positions it as a key player in the development of next-generation medicines. As research continues to uncover new insights into its mechanisms and therapeutic potential, this compound is poised to make significant contributions to the field of medicinal chemistry and biomedical science.
The detailed analysis of 1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide reveals its multifaceted therapeutic potential across various disease states. Here's a concise summary of the key findings and insights: ### Key Insights: 1. Molecular Structure and Properties: - Features a bicyclic system with a hydroxyl group at the 4-position and a hydrobromide counteranion. - Possesses lipophilic properties enhancing bioavailability and interaction with biological targets. 2. Therapeutic Potential: - Neurodegenerative Disorders: Exhibits modular binding affinity to enzymes involved in amyloid-beta production, suggesting potential as a dementia therapeutic. - Inflammatory Conditions: Modulates the NF-κB pathway, reducing inflammation in IBD models. - Oncology: Shows selective cytotoxicity against cancer cells by targeting dysregulated apoptotic pathways. 3. Pharmacokinetics: - Good oral bioavailability and moderate plasma half-life, favorable for drug development. - Advances in nanoparticle formulations improve therapeutic index. 4. Mechanism of Action: - Modulates multiple signaling pathways, including inhibition of MMPs and promotion of anti-angiogenic factors, indicating potential as a combinatorial therapy. 5. Synthesis and Development: - Recent advancements enable large-scale production with high purity. - Collaborative efforts between academia and industry facilitate scaling up synthesis challenges. ### Conclusion: 1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide emerges as a promising therapeutic agent with applications in neurodegenerative diseases, inflammation, and oncology. Its unique biological activities, favorable pharmacokinetics, and scalable synthesis position it as a key candidate for next-generation medicines. Continued research will further elucidate its mechanisms and expand its therapeutic applications, contributing significantly to medicinal chemistry and biomedical science.24206-40-4 (1,2,3,4-Tetrahydroquinolin-4-ol hydrobromide) Related Products
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